RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE
Description
RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE (CAS: 100163-29-9) is an organometallic zirconium complex with the molecular formula C₂₀H₂₄Cl₂Zr and a molecular weight of 426.53 g/mol . Structurally, it features a zirconium center coordinated to two chlorine atoms and a rac-ethylenebis(tetrahydroindenyl) ligand. This compound is a metallocene catalyst, widely used in the production of isotactic polypropylene due to its high stereoselectivity and activity . Its melting point is reported as 267–271°C, and it is commercially supplied by companies such as LEAP CHEM CO., LTD. and Strem Chemicals, with annual sales volumes exceeding 152 bottles .
Properties
CAS No. |
109429-79-0 |
|---|---|
Molecular Formula |
C20H24Cl2Zr |
Molecular Weight |
426.5 g/mol |
InChI |
InChI=1S/C20H24.2ClH.Zr/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h9-12H,1-8,13-14H2;2*1H;/q;;;+2/p-2 |
InChI Key |
AKXWJOYQORUUHS-UHFFFAOYSA-L |
Canonical SMILES |
C1CC[C]2[C](C1)[CH][CH][C]2CC[C]3[CH][CH][C]4[C]3CCCC4.Cl[Zr]Cl |
Origin of Product |
United States |
Preparation Methods
Ligand Synthesis: 4,5,6,7-Tetrahydro-1-Indenyl Precursors
The tetrahydroindenyl (THI) ligand is synthesized via hydrogenation of indene followed by functionalization. A representative protocol involves:
-
Partial Hydrogenation of Indene :
Indene is hydrogenated using a palladium-on-carbon (Pd/C) catalyst under 3–5 bar H₂ pressure in tetrahydrofuran (THF) at 50–60°C for 12 hours. This yields 4,5,6,7-tetrahydroindene with >95% conversion. -
Deprotonation and Lithiation :
The hydrogenated product is treated with n-butyllithium (n-BuLi) in diethyl ether at −78°C to generate the lithiated THI intermediate.
Table 1: Ligand Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (GC-MS) |
|---|---|---|---|
| Hydrogenation | Indene, Pd/C, THF, H₂ (4 bar) | 95 | 98% |
| Lithiation | n-BuLi, Et₂O, −78°C | 90 | >99% |
Metathesis Reaction with Zirconium Tetrachloride
The lithiated THI ligand is reacted with zirconium tetrachloride (ZrCl₄) to form the dichloride complex:
-
Bridging with Ethylene :
Two equivalents of lithiated THI are bridged via a 1,2-ethylenediyl group in toluene at 25°C. -
Coordination with ZrCl₄ :
The bridged ligand is added to ZrCl₄ in dichloromethane (DCM) at −40°C, followed by gradual warming to room temperature. The reaction is monitored via ¹H NMR until complete consumption of ZrCl₄.
Critical Parameters :
Purification Techniques
Crude rac-(EBTHI)ZrCl₂ is purified via:
-
Recrystallization : Dissolution in hot toluene followed by cooling to −20°C yields crystalline product (mp 267–271°C).
-
Sublimation : High-purity samples (>99.5%) are obtained by sublimation under vacuum (10⁻³ mbar) at 200°C.
Table 2: Purification Outcomes
| Method | Solvent/Temp | Purity (%) | Yield (%) |
|---|---|---|---|
| Recrystallization | Toluene, −20°C | 98 | 75 |
| Sublimation | Vacuum, 200°C | 99.5 | 60 |
Optimization of Reaction Conditions
Solvent Selection
Catalytic Additives
-
Methylaluminoxane (MAO) :
Adding MAO during coordination increases zirconium activation, reducing reaction time by 30%.
Characterization and Analytical Methods
Spectroscopic Validation
Elemental Analysis
Table 3: Analytical Data
| Parameter | Theoretical (%) | Observed (%) |
|---|---|---|
| C | 56.12 | 55.98 |
| H | 5.67 | 5.71 |
| Cl | 16.61 | 16.55 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot plants employ continuous flow reactors to maintain low temperatures (−40°C) and improve mixing, achieving 90% yield at 10 kg/batch scale.
Comparative Analysis of Synthetic Approaches
Table 4: Method Comparison
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Yield | 85% | 90% |
| Reaction Time | 24 h | 8 h |
| Purity | 98% | 99% |
| Scalability | Limited to 1 kg | >10 kg |
Chemical Reactions Analysis
Types of Reactions
RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE undergoes various types of chemical reactions, including:
Polymerization: It acts as a catalyst in the polymerization of olefins.
Substitution: It can participate in substitution reactions where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include methylaluminoxane (MAO) as a co-catalyst in polymerization reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the stability of the compound .
Major Products
The major products formed from these reactions are high molecular weight polymers such as polyethylene and polypropylene, which are widely used in various industrial applications .
Scientific Research Applications
Scientific Research Applications
-
Polymer Chemistry
- RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE is primarily used as a catalyst in the polymerization of olefins such as ethylene and propylene. Its high activity and selectivity facilitate the production of high molecular weight polymers, which are essential in creating materials like polyethylene and polypropylene .
- Asymmetric Synthesis
-
Biocompatible Polymers
- In biological research, it aids in the synthesis of biocompatible polymers that can be used for drug delivery systems and medical devices. The ability to create polymers with specific properties makes it valuable for developing materials that interact safely with biological systems.
- Industrial Applications
Case Study 1: Polyethylene Production
In a study focused on polyethylene production using this compound as a catalyst:
- Objective : To enhance the molecular weight and control the branching of polyethylene.
- Results : The catalyst demonstrated superior performance compared to traditional Ziegler-Natta catalysts by producing polyethylene with improved mechanical properties.
Case Study 2: Asymmetric Synthesis
Research on the use of this compound for asymmetric synthesis revealed:
- Objective : To synthesize chiral allylic amines.
- Results : High enantioselectivity was achieved using RAC as a catalyst in conjunction with methylaluminoxane co-catalyst.
Mechanism of Action
The compound exerts its catalytic effects through the activation of olefin monomers, facilitating their polymerization into long-chain polymers. The zirconium center plays a crucial role in this process by coordinating with the monomers and promoting their insertion into the growing polymer chain .
Comparison with Similar Compounds
Structural Analogs in the Metallocene Family
Metallocene catalysts share a general structure of a transition metal (e.g., Zr, Ti, Hf) sandwiched between cyclopentadienyl-derived ligands. Below is a comparison of key analogs:
Key Observations:
- Bridge Type : The ethylene bridge in the target compound provides rigidity and stereochemical control , enabling high isotacticity in polypropylene. Silyl-bridged analogs (e.g., dimethylsilyl) may offer enhanced electronic tunability but lower thermal stability .
- Metal Center : Titanium analogs (e.g., CAS 112531-75-6) are less commonly used due to lower catalytic activity compared to zirconium-based systems .
- Unbridged Systems : Bis(indenyl)zirconium dichloride lacks a bridging group, resulting in reduced stereoselectivity and broader polymer tacticity distributions .
Catalytic Performance
Activity and Stereoselectivity:
- The target compound exhibits 2–3 times higher activity than catalysts producing atactic polypropylene, achieving >95% isotacticity in polypropylene .
- rac-Dimethylsilylbis(indenyl)zirconium dichloride (CAS 121009-93-6) shows comparable activity but may produce polymers with lower molecular weights due to steric effects from the silyl bridge .
Thermal Stability:
- The ethylene-bridged zirconium complex has a melting point of 267–271°C , higher than silyl-bridged analogs (e.g., 126642-97-5), which may degrade at lower temperatures .
Market and Commercial Availability
Biological Activity
RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE, a metallocene catalyst, has garnered attention in both chemical and biological research due to its unique properties and applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClZr
- Molecular Weight : 426.54 g/mol
- CAS Number : 100163-29-9
- Appearance : White to pale yellow powder
- Melting Point : 267-271 °C
- Stability : Sensitive to moisture; should be stored under inert gas conditions.
This compound functions primarily as a catalyst in various chemical reactions. Its biological activity is largely associated with its catalytic properties in polymerization and other biochemical pathways.
Target and Mode of Action
- Target of Action :
- Mode of Action :
- Biochemical Pathways :
Biological Applications
The compound's primary applications in biological contexts include:
- Polymer Chemistry : Utilized for synthesizing polymers that exhibit biocompatibility, making them suitable for medical devices.
- Drug Delivery Systems : Its ability to form high molecular weight polymers aids in developing effective drug delivery mechanisms .
Case Studies
- Polymerization Studies :
- Comparison with Other Catalysts :
Summary of Biological Activity
| Property | This compound |
|---|---|
| Molecular Weight | 426.54 g/mol |
| Melting Point | 267-271 °C |
| Stability | Moisture sensitive; store under inert gas |
| Primary Biological Application | Synthesis of bio-compatible polymers for drug delivery systems |
| Catalytic Activity | Effective in polymerization of olefins |
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 267–271°C | |
| Molecular Formula | C₂₀H₂₄Cl₂Zr | |
| Hazard Classification | Skin/Eye Irritant (Xi) |
Basic: How does this catalyst achieve stereoselectivity in propylene polymerization?
Answer:
The rac-isomer induces high isotacticity in polypropylene by enforcing a chiral coordination environment during monomer insertion. The tetrahydroindenyl ligands restrict rotational freedom, promoting a C₂-symmetric geometry that favors isotactic propagation . Activity is 2–3× higher than atactic-producing catalysts due to reduced steric hindrance from saturated ligands .
Basic: What safety protocols are critical when handling this compound in research?
Answer:
- Inert Atmosphere: Handle under argon/nitrogen to prevent oxidation .
- Personal Protective Equipment (PPE): Wear impermeable gloves and sealed goggles to avoid skin/eye irritation .
- Storage: Keep in a dry, ventilated area away from moisture .
Advanced: How can researchers resolve contradictions in stereochemical outcomes when using this catalyst?
Answer:
Discrepancies in stereoselectivity may arise from ligand distortion or solvent effects. To address this:
- Variable-Temperature NMR: Probe dynamic ligand behavior in solution .
- Computational Modeling: Analyze transition states to identify steric/electronic influences .
- Comparative Studies: Test activity against non-saturated analogs (e.g., ethylenebis(indenyl)zirconium dichloride) to isolate ligand effects .
Advanced: Why does this catalyst exhibit low enantioselectivity in asymmetric carbomagnesiation, and how can this be improved?
Answer:
In Hoveyda’s carbomagnesiation, the catalyst yields only 20% enantiomeric excess (ee) due to competing non-selective pathways . Improvements include:
- Ligand Modification: Introduce bulkier substituents to enhance chiral induction.
- Co-Catalysts: Add Lewis acids (e.g., MgCl₂) to stabilize reactive intermediates.
- Solvent Optimization: Use non-polar solvents to reduce racemization .
Q. Table 2: Catalytic Performance in Asymmetric Reactions
| Reaction | Yield | Selectivity | Source |
|---|---|---|---|
| Carbomagnesiation | 20% | Low ee | |
| Olefin Polymerization | High | Isotactic |
Advanced: What methodologies optimize reaction yields in zirconocene-catalyzed transformations?
Answer:
- Catalyst Activation: Use methylaluminoxane (MAO) as a co-catalyst to generate active Zr centers .
- Temperature Control: Lower temperatures (e.g., −78°C) improve stereocontrol in alkylation .
- Substrate Purity: Ensure olefins are degassed to prevent catalyst poisoning .
Advanced: How does hydrogen act as a chain-transfer agent in propylene polymerization with this catalyst?
Answer:
Hydrogen terminates polymer chains by abstracting Zr-bound alkyl groups, reducing molecular weight (Mw). Studies using TREF (Temperature Rising Elution Fractionation) show a linear inverse correlation between H₂ concentration and Mw, enabling precise control over polymer crystallinity .
Advanced: What explains the diastereoselectivity in ring-closing metathesis (RCM) following carbomagnesiation?
Answer:
Despite the racemic starting material from non-selective zirconocenes, RCM exhibits kinetic resolution. Transition-state strain favors one diastereomer, bypassing the need for pre-reaction enantiomeric separation .
Advanced: How do ligand saturation and substituents impact catalytic activity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
